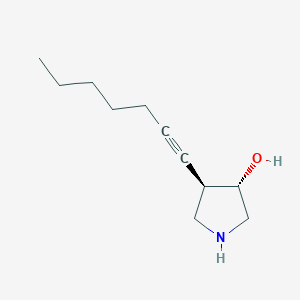![molecular formula C11H16N2O B1531526 (3R,4R)-4-[(3-methylphenyl)amino]pyrrolidin-3-ol CAS No. 1867477-74-4](/img/structure/B1531526.png)
(3R,4R)-4-[(3-methylphenyl)amino]pyrrolidin-3-ol
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Applications
- This compound is of interest in the synthesis of complex molecules with potential biological activities. For example, it can serve as a key intermediate in the preparation of various pharmacologically relevant compounds, including antibiotics and inhibitors targeting specific receptors or enzymes in the body. The stereochemistry of the compound, indicated by the (3R,4R) configuration, is crucial for its activity and interaction with biological targets (Fleck et al., 2003).
Enzyme Inhibition and Drug Discovery
- Research has focused on exploring compounds with a pyrrolidine core for their ability to inhibit certain enzymes or receptors, contributing to the development of new therapeutic agents. For instance, compounds with structural similarities to "(3R,4R)-4-[(3-methylphenyl)amino]pyrrolidin-3-ol" have been investigated for their potential as nicotinic acetylcholine receptor ligands with cognition-enhancing properties, showcasing the importance of the pyrrolidine moiety in drug design (Lin et al., 1997).
Metal Complexes and Catalysis
- The compound's structural motif is also relevant in the synthesis of metal complexes that can mimic the active sites of enzymes, providing insights into enzymatic mechanisms and contributing to the development of biomimetic catalysts. This research avenue explores the interactions between organic ligands and metal ions, leading to potential applications in catalysis and materials science (Bosch et al., 2016).
Pharmacokinetics and Drug Metabolism
- Understanding the metabolic pathways and interaction potential of compounds structurally related to "(3R,4R)-4-[(3-methylphenyl)amino]pyrrolidin-3-ol" is crucial for their development as drugs. Studies on compounds like BMS-690514, which share functional groups with the compound , provide valuable data on their metabolism, cytochrome P450 enzyme interactions, and potential for drug-drug interactions, which is essential for assessing their safety and efficacy (Hong et al., 2011).
Eigenschaften
IUPAC Name |
(3R,4R)-4-(3-methylanilino)pyrrolidin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O/c1-8-3-2-4-9(5-8)13-10-6-12-7-11(10)14/h2-5,10-14H,6-7H2,1H3/t10-,11-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBVYEAWNLJHSAX-GHMZBOCLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC2CNCC2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)N[C@@H]2CNC[C@H]2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3R,4R)-4-[(3-methylphenyl)amino]pyrrolidin-3-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(3S,4R)-4-[2-(4-ethylphenyl)ethynyl]oxolan-3-ol](/img/structure/B1531443.png)




![6,6-Difluorobicyclo[3.1.0]hexan-2-amine hydrochloride](/img/structure/B1531454.png)
![5H,6H,7H,8H,9H-imidazo[1,2-d][1,4]diazepine dihydrochloride](/img/structure/B1531455.png)
![4-[(Pyridin-3-yl)methyl]-1,4-diazepan-5-one dihydrochloride](/img/structure/B1531456.png)





